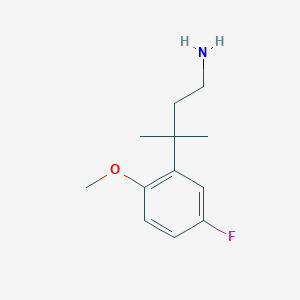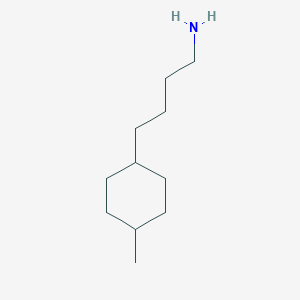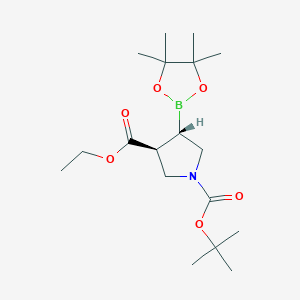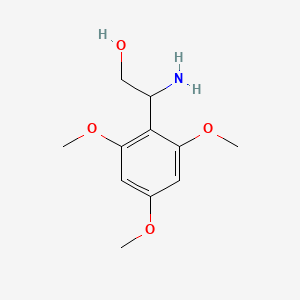
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is an organic compound that features a fluorinated aromatic ring and a primary amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methoxybenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde reacts with the amine group of 3-methylbutan-1-amine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of hydroxyl or amino-substituted aromatic compounds.
Scientific Research Applications
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic properties.
Biological Research: It is used in studies investigating the interaction of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The primary amine group can form hydrogen bonds with various biological molecules, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways by interacting with receptors or enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-2-methoxyphenyl)benzonitrile
- 2-(5-Fluoro-2-methoxyphenyl)acetic acid
- (5-Fluoro-2-methoxyphenyl)methanol
Uniqueness
3-(5-Fluoro-2-methoxyphenyl)-3-methylbutan-1-amine is unique due to its combination of a fluorinated aromatic ring and a primary amine group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18FNO/c1-12(2,6-7-14)10-8-9(13)4-5-11(10)15-3/h4-5,8H,6-7,14H2,1-3H3 |
InChI Key |
TWKCWILRBMGUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=C(C=CC(=C1)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)






